molecular formula C22H23N3O2S B2596938 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 361172-65-8

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2596938
CAS No.: 361172-65-8
M. Wt: 393.51
InChI Key: ZMVQUOSUCROMAE-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle with sulfur and two adjacent nitrogen atoms. The pyrazole ring is substituted at position 3 with a 2,4-dimethylphenyl group and at position 2 with a 4-methoxyphenylacetamide moiety. The dimethylphenyl group introduces steric bulk, while the methoxy group on the acetamide may enhance metabolic stability and influence electronic properties.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-9-20(15(2)10-14)25-22(18-12-28-13-19(18)24-25)23-21(26)11-16-5-7-17(27-3)8-6-16/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVQUOSUCROMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that derivatives of thienopyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown potent activity against MCF-7 breast cancer cells, with IC50 values as low as 0.39 μM . This suggests potential applications in developing new anticancer therapies.
  • Anti-inflammatory Effects
    • Thienopyrazole derivatives have been reported to possess anti-inflammatory properties. For example, certain substituted pyrazoles have demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . This positions the compound as a candidate for further development in treating inflammatory diseases.
  • Antimicrobial Activity
    • The synthesized compounds within this class have shown promising antibacterial activity against pathogenic bacteria. This is particularly relevant in the context of increasing antibiotic resistance, making new antimicrobial agents critical .

Pharmacological Applications

  • Drug Development
    • Given the compound's diverse biological profile, it serves as a scaffold for the development of new drugs targeting specific pathways involved in cancer proliferation and inflammation. The structural modifications can lead to enhanced efficacy and reduced side effects.
  • Therapeutic Research
    • Research into the mechanisms of action for thienopyrazole derivatives has revealed their potential role as inhibitors in various biochemical pathways, including those involved in tumor growth and inflammatory responses .

Case Studies

StudyFindingsImplications
Study on MCF-7 CellsCompounds showed IC50 values ranging from 0.39 to 3.16 μMPotential for development as anticancer agents
Anti-inflammatory ActivityCertain derivatives exhibited greater anti-inflammatory effects than diclofenac sodiumPossible use in treating chronic inflammatory conditions
Antibacterial TestingDemonstrated significant activity against multiple bacterial strainsAddresses urgent need for new antimicrobial agents

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering various cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl, 4-methoxyphenylacetamide ~425 (estimated) -
U-48800 () Cyclohexylamine 2,4-Dichlorophenyl, dimethylamino ~384
Ocfentanil () Piperidine 2-Fluorophenyl, phenethyl ~394
Sulfentrazone () Triazole Dichlorophenyl, methylsulfonamide ~412
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl ~302
Europium Patent Compound () Thieno[3,4-c]pyrrole Ethoxy-4-methoxyphenyl, methylsulfonyl ~532

Key Observations:

  • Core Heterocycles: The thieno[3,4-c]pyrazole in the target compound differs from thiazole (), piperidine (), and pyrrole () cores. Pyrazole’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-only thiophene derivatives .
  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., dichlorophenyl in U-48800 or sulfentrazone), which could reduce reactivity but improve lipophilicity .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Profiles

Compound Primary Use/Activity Key Interactions/Mechanisms Reference
Target Compound Undocumented Hypothesized: CNS or enzyme modulation* -
U-48800 () Opioid analog (controlled) µ-opioid receptor agonist
Ocfentanil () Synthetic opioid High-affinity opioid receptor binding
Sulfentrazone () Herbicide Protoporphyrinogen oxidase inhibition
Oxadixyl () Fungicide RNA polymerase inhibition

Analysis:

  • The target compound’s acetamide group is structurally akin to opioid analogs like ocfentanil but lacks the piperidine moiety critical for opioid receptor binding . Its thienopyrazole core may instead target kinases or inflammatory pathways, as seen in other pyrazole-based drugs.
  • Compared to pesticidal acetamides (e.g., sulfentrazone), the target’s methoxy group may reduce electrophilicity, steering it away from pesticide-like mechanisms (e.g., enzyme inhibition) .

Table 3: Crystallographic Data for Analogous Compounds

Compound (Reference) Space Group Hydrogen Bonding Motif Melting Point (°C)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide N–H⋯N (R₂²(8)) 186–188
Europium Patent Compound Undisclosed Likely S=O⋯H–N Undocumented

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : 396.52 g/mol
  • CAS Number : 899756-26-4

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thieno[3,4-c]pyrazole Core : The initial step includes cyclization reactions under acidic or basic conditions to construct the thieno[3,4-c]pyrazole framework.
  • Substitution Reactions : The thieno[3,4-c]pyrazole intermediate undergoes electrophilic aromatic substitution to introduce the 2,4-dimethylphenyl and 4-methoxyphenyl groups.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity.
  • Gene Expression Regulation : The compound might influence gene transcription and translation related to its biological effects.

Anticancer Activity

A study evaluating a series of thienopyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. Notably:

  • Cytotoxicity Against Cancer Cell Lines : Compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity. For instance:
    • Compound A: IC50 = 3.16 μM
    • Compound B: IC50 = 2.74 μM
    • Compound C: IC50 = 0.39 μM .

Anti-inflammatory and Antimicrobial Activities

Research on related thienopyrazole derivatives has shown promising anti-inflammatory and antimicrobial properties. These activities are often assessed through various assays measuring inhibition zones and cytokine production.

Case Studies

  • Study on Dihydropyrano-[2,3-c]pyrazoles :
    • A related class of compounds demonstrated significant anti-inflammatory effects and potential as PPARγ ligands for treating type II diabetes .
    • The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl substituents greatly influenced biological activity.
  • Evaluation of Thienopyrazole Derivatives :
    • A comprehensive evaluation revealed that certain thienopyrazole derivatives exhibited high structural variation and notable binding affinity to target receptors involved in cancer progression .

Data Table

Biological ActivityAssessed CompoundIC50 (μM)Reference
AnticancerCompound A3.16
AnticancerCompound B2.74
AnticancerCompound C0.39
Anti-inflammatoryDihydropyrano-[2,3-c]pyrazolesN/A

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